![molecular formula C23H25N3O3S B10996746 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10996746.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone
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Overview
Description
- It contains a piperazine ring, which is a common structural motif found in various agrochemicals and pharmaceuticals. Piperazine’s ability to modulate pharmacokinetic properties makes it valuable in drug design .
- In this compound, the piperazine moiety is linked to a thiazole ring and an ethanone group.
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone: is a novel compound with an intriguing structure.
Preparation Methods
- The synthesis of this compound involves a three-step protocol:
Mannich Reaction: The starting materials undergo a Mannich reaction, resulting in the formation of the piperazine ring.
Thiazole Formation: The piperazine intermediate reacts with a thiazole precursor, leading to the desired thiazole ring.
Ketone Formation: Finally, the ketone group is introduced to complete the structure.
- Industrial production methods may vary, but these synthetic steps provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction could yield the corresponding amine.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties, toxicity, and therapeutic potential.
Industry: Consider applications in materials science, catalysis, or drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways and cellular responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the combination of piperazine, thiazole, and ketone.
Similar Compounds: While I don’t have specific names, explore related structures with similar motifs (e.g., other piperazine derivatives).
Remember that this compound’s potential lies in its versatility—bridging chemistry, biology, and medicine. Researchers continue to explore its applications and mechanisms
Biological Activity
The compound 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, including its efficacy against various diseases, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine ring and a thiazole moiety, both of which are known for their biological significance. The methoxyphenyl groups enhance lipophilicity and potentially increase the compound's ability to cross biological membranes.
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including colon carcinoma and lung adenocarcinoma. The presence of methoxy groups in the phenyl rings has been correlated with increased cytotoxicity.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | HCT-15 | 10.5 | Induction of apoptosis |
2 | A549 | 15.2 | Inhibition of Mcl-1 expression |
Table 1: Anticancer activity of thiazole-containing compounds
Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological effects. Compounds similar to our target have demonstrated anticonvulsant properties in various animal models. For example, a related compound showed significant efficacy in reducing seizure activity with a median effective dose (ED50) of 18.4 mg/kg.
The biological activity of This compound is believed to stem from multiple mechanisms:
- Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, particularly through the downregulation of anti-apoptotic proteins such as Mcl-1.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the methoxy groups significantly affect the biological activity. For example:
- Methoxy Substitution : The position and number of methoxy substituents on the phenyl rings influence both lipophilicity and potency.
- Thiazole Ring Variations : Alterations in the thiazole structure can enhance or diminish anticancer activity, indicating that specific electronic properties are crucial for efficacy.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Study on Colon Cancer :
- Researchers synthesized a series of thiazole derivatives and tested their effects on HCT-15 cells.
- Results indicated that compounds with methoxy substitutions had significantly lower IC50 values compared to those without.
-
Anticonvulsant Activity Assessment :
- A study evaluated the anticonvulsant effects using the pentylenetetrazol (PTZ) model.
- The compound exhibited a protective index indicating its potential as an anticonvulsant agent.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone, and what purification methods are recommended?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution between 3-methoxyphenylpiperazine and a thiazole-bearing ethanone precursor.
- Step 2 : Cyclocondensation or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole linkage) to integrate the thiazole moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Purity should be confirmed via HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Answer :
- 1H/13C NMR : Assign methoxy (-OCH₃) protons (~δ 3.7–3.8 ppm) and aromatic protons in the piperazine and thiazole regions.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at ~447.18 g/mol).
- X-ray Crystallography : Single-crystal analysis using software like SHELXL resolves bond lengths/angles and confirms stereochemistry .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Answer : Prioritize assays based on structural analogs (e.g., serotonin receptor ligands due to the piperazine moiety):
- In vitro receptor binding assays : Test affinity for 5-HT₁A/2A receptors using radioligand displacement (IC₅₀ values).
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in multi-step reactions?
- Answer :
- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling steps).
- Side-reaction mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) .
- Process intensification : Use flow chemistry for exothermic steps to improve control and scalability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine-thiazole hybrids?
- Answer :
- Analog synthesis : Replace methoxy groups with ethoxy, halogen, or nitro substituents to modulate electronic effects.
- Bioisosteric replacement : Substitute thiazole with triazole or oxazole to assess ring flexibility .
- Pharmacophore mapping : Use docking simulations to identify critical hydrogen-bonding interactions (e.g., with 5-HT receptors) .
Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Answer :
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Poor oral bioavailability or rapid clearance may explain discrepancies.
- Impurity profiling : Ensure batch-to-batch consistency using NMR and HPLC to rule out degradation products .
Q. What computational tools are recommended for predicting receptor-ligand interactions of this compound?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with serotonin receptors.
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Build predictive models using datasets from analogs (e.g., piperazine-thiazole derivatives) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Answer :
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
- hERG channel liability : Patch-clamp assays to assess cardiac toxicity risks.
- Ames test : Evaluate mutagenicity in bacterial reverse mutation assays .
Q. What experimental approaches address polymorphism in crystallographic studies of this compound?
- Answer :
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C23H25N3O3S/c1-28-20-7-3-5-17(13-20)23-24-18(16-30-23)14-22(27)26-11-9-25(10-12-26)19-6-4-8-21(15-19)29-2/h3-8,13,15-16H,9-12,14H2,1-2H3 |
InChI Key |
SNNCLECRGUQAJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.